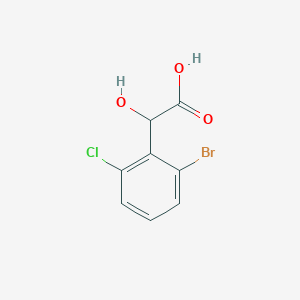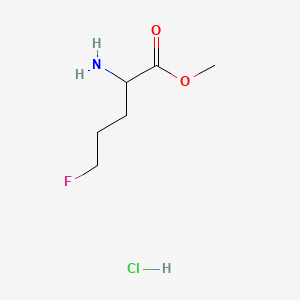
Methyl2-amino-5-fluoropentanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-amino-5-fluoropentanoatehydrochloride is a chemical compound with the molecular formula C6H13ClFNO2 It is a derivative of pentanoic acid, featuring an amino group at the second position and a fluorine atom at the fifth position, with a methyl ester and hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-5-fluoropentanoatehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pentanoic acid derivative.
Fluorination: Introduction of the fluorine atom at the fifth position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced at the second position through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-amino-5-fluoropentanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl2-amino-5-fluoropentanoatehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-amino-5-fluoropentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl2-amino-5-chloropentanoatehydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl2-amino-5-bromopentanoatehydrochloride: Similar structure but with a bromine atom instead of fluorine.
Methyl2-amino-5-iodopentanoatehydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl2-amino-5-fluoropentanoatehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to specific targets, making it a valuable compound in medicinal chemistry and other applications.
Propiedades
Fórmula molecular |
C6H13ClFNO2 |
|---|---|
Peso molecular |
185.62 g/mol |
Nombre IUPAC |
methyl 2-amino-5-fluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,8H2,1H3;1H |
Clave InChI |
OVLNCZXHGUSHJG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCF)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


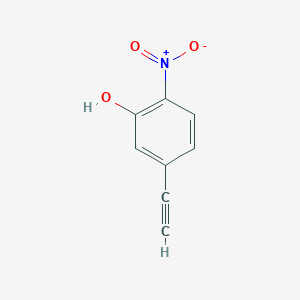
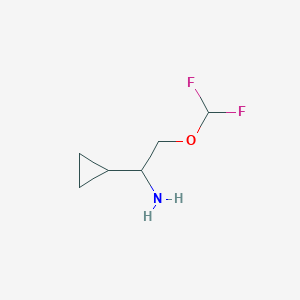
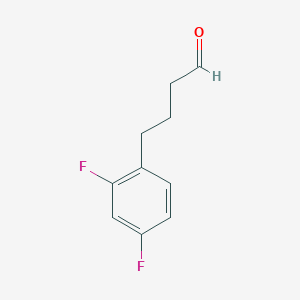
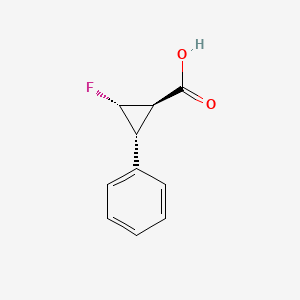


![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)

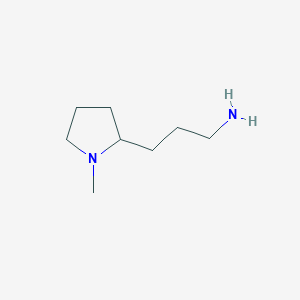
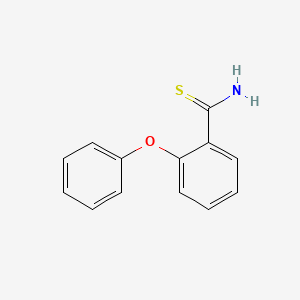
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
